molecular formula C22H32O3 B569566 14S-Hdha CAS No. 119433-37-3

14S-Hdha

Cat. No.: B569566
CAS No.: 119433-37-3
M. Wt: 344.5 g/mol
InChI Key: ZNEBXONKCYFJAF-OUKOMXQNSA-N
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Description

14(S)-HDHA is an oxygenation product formed by 12-lipoxygenase (12-LO) or 15-LO processing of docosahexaenoic acid (DHA). It is a precursor to the pro-resolving mediator maresin 1 .


Synthesis Analysis

14(S)-HDHA is synthesized by adipocytes at concentrations comparable to those of protectins and resolvins derived from DHA in WAT . It is formed by 12-lipoxygenase (12-LO) or 15-LO processing of docosahexaenoic acid (DHA) .


Molecular Structure Analysis

The molecular formula of 14(S)-HDHA is C22H32O3 . The structure contains DHA esterified to 9- and 13-hydroxyoctadecadienoic acid (HLA) or 14-hydroxydocosahexaenoic acid (HDHA), termed 9-DHAHLA, 13-DHAHLA, and 14-DHAHDHA .


Chemical Reactions Analysis

The chemical reactions involving 14(S)-HDHA are not explicitly mentioned in the search results .


Physical and Chemical Properties Analysis

14(S)-HDHA has a molecular weight of 344.5 g/mol. It is soluble in 0.1 M Na2CO3 (2 mg/ml), DMF, DMSO, and ethanol. In PBS (pH 7.2), it is soluble up to 0.5 mg/ml .

Scientific Research Applications

  • Biomedical Research : Carbon-14, as measured by Accelerator Mass Spectrometry (AMS), is highly sensitive for quantifying 14C in biological samples. This has enabled pioneering methods in human health studies, particularly at low doses (McCartt, Ognibene, Bench, & Turteltaub, 2015).

  • Microdosing Applications : AMS has been utilized for studying biological samples labeled with 14C-labeled pharmaceutical drugs. This approach is particularly effective for exploring small sample amounts and low concentrations (Salehpour, Forsgard, & Possnert, 2010).

  • Forensic Sciences : 14C analysis in teeth can estimate the year of birth in individuals, which has direct applications in forensic sciences. This technique relies on the analysis of enamel and dentin tissues to determine 14C concentrations (Gil-Chavarría et al., 2020).

  • Radiocarbon Dating : Radiocarbon dating, a widely used method in archaeology and earth sciences, utilizes 14C measurements. This technique has been enhanced by AMS, allowing for precise dating of various materials (Scott, 2006).

  • Environmental and Climate Studies : Carbon-14 studies include tracking past changes in environmental conditions as observed in corals, marine sediments, and terrestrial records. This helps in understanding the influence of oceanic oscillations and climate change (Jull et al., 2003).

  • Drug Discovery and Development : AMS, with its ability to measure elemental isotopes at the individual atom level, is crucial in the analysis of 14C in drug discovery. This high sensitivity allows for much lower doses of 14C in research programs (Garner, 2000).

  • Ocean Circulation Studies : Radiocarbon measurements in the ocean are critical for understanding the global carbon cycle and CO2 exchange between the atmosphere and the ocean. These measurements have been pivotal in assessing ocean circulation patterns (Nydal, 2000).

Safety and Hazards

The safety and hazards of 14(S)-HDHA are not explicitly mentioned in the search results .

Future Directions

The future directions of 14(S)-HDHA research are not explicitly mentioned in the search results .

Biochemical Analysis

Biochemical Properties

14S-HDHA plays a significant role in biochemical reactions. It interacts with enzymes such as 12-lipoxygenase and 15-lipoxygenase, which are involved in its formation from DHA . The nature of these interactions involves the enzymatic processing of DHA to form this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 12-lipoxygenase and 15-lipoxygenase, which are involved in its formation from DHA .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(4Z,7Z,10Z,12E,14S,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEBXONKCYFJAF-OUKOMXQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701348022
Record name 14(S)-Hydroxy Docosahexaenoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119433-37-3
Record name 14(S)-Hydroxy Docosahexaenoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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